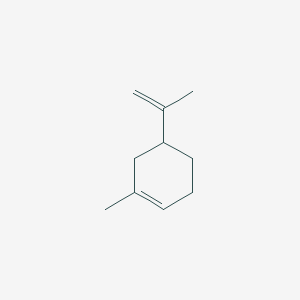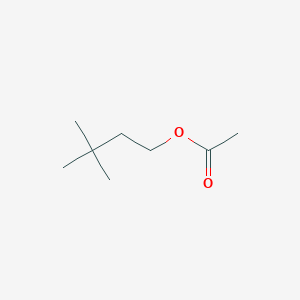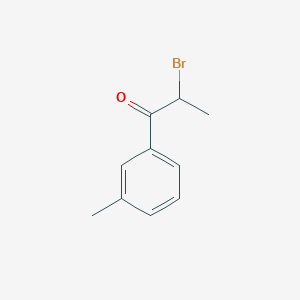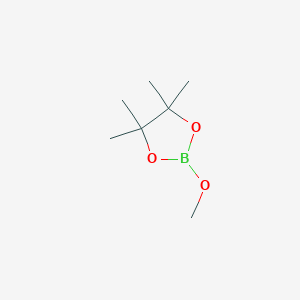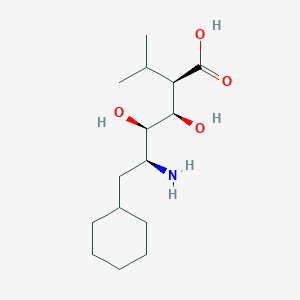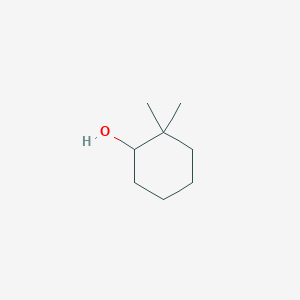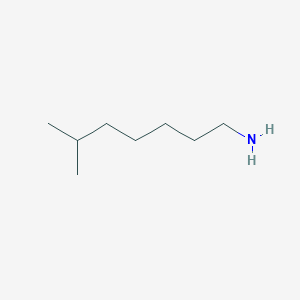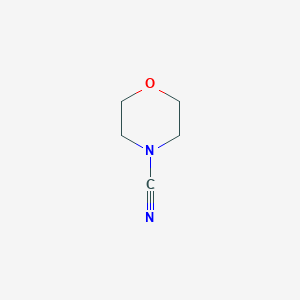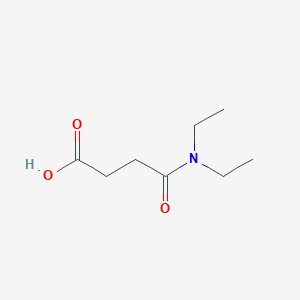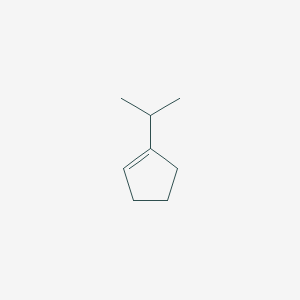
1-Isopropylcyclopentene
Übersicht
Beschreibung
1-Isopropylcyclopentene is a cyclic hydrocarbon with the molecular formula C9H16. It is an important compound in organic chemistry and is widely used in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects are of interest to researchers.
Wissenschaftliche Forschungsanwendungen
Environmental Science & Technology : The study by Hakola et al. (1993) discovered 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions involving β-phellandrene with hydroxyl radicals and ozone. This finding is crucial for understanding atmospheric chemical processes and environmental impact studies (Hakola et al., 1993).
Chemphyschem : Zhou et al. (2007) explored the use of 1,2-dithienylcyclopentenes (DTEs) in optoelectronic technologies like optical data storage and molecular machines. Their study focused on the modulation of DTEs' photochromic properties by fluoride and mercuric ions (Zhou et al., 2007).
Chemistry Letters : Uchida et al. (1999) examined the effect of isopropyl substituents on the coloration quantum yield of photochromic bisbenzothienylethene. This research contributes to the development of advanced materials with specific optical properties (Uchida et al., 1999).
Journal of the American Chemical Society : Okada et al. (2009) conducted research on isomerization polymerization of 4-alkylcyclopentenes. Their findings indicate potential applications in creating polymers with unique liquid-crystalline properties (Okada et al., 2009).
ACS Catalysis : Coxon and Köhn (2016) discussed the use of triazacyclohexane chromium precatalysts in the selective trimerization of olefins like 1-pentene, 1-hexene, and 1-octene. Their work provides insights into catalyst design for industrial chemical processes (Coxon & Köhn, 2016).
ACS Nano : Zhang et al. (2011) investigated the creation of Au nanoparticle "sponges" for the controlled uptake and release of photoisomerizable dithienylethene guest substrates. This study opens up possibilities for developing advanced materials with specific controlled responses (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
1-propan-2-ylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWVJAQABCYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163296 | |
| Record name | 1-Isopropylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylcyclopentene | |
CAS RN |
1462-07-3 | |
| Record name | 1-Isopropylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






